molecular formula C21H16F3N3O2 B11570436 5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11570436
M. Wt: 399.4 g/mol
InChI Key: AYJYWFCTGPENTL-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrazolo[1,5-a]pyrimidine core substituted with 3,4-dimethoxyphenyl, phenyl, and trifluoromethyl groups. These substitutions confer distinct chemical and biological properties, making it a valuable molecule for various scientific applications.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like acetic acid or trifluoroacetic acid, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines . Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate . The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular signaling pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, while the dimethoxyphenyl and phenyl groups contribute to its biological activity and specificity .

Properties

Molecular Formula

C21H16F3N3O2

Molecular Weight

399.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H16F3N3O2/c1-28-17-9-8-14(10-18(17)29-2)16-11-19(21(22,23)24)27-20(26-16)15(12-25-27)13-6-4-3-5-7-13/h3-12H,1-2H3

InChI Key

AYJYWFCTGPENTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=CC=C4)OC

Origin of Product

United States

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